Salvianic acid B
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Description
Salvianic acid B is a natural product found in Salvia prionitis, Origanum vulgare, and other organisms with data available.
Scientific Research Applications
Cardiovascular Protection and Treatment
Cardiovascular Protection Mechanisms
Salvianolic acids, particularly salvianolic acid B (Sal B), derived from Radix Salvia miltiorrhiza (Danshen), have been extensively used to treat cardiovascular diseases. Salvianolic acids exhibit potent anti-oxidative capabilities due to their polyphenolic structure. These compounds not only act as reactive oxygen species scavengers but also reduce leukocyte-endothelial adherence, inhibit inflammation, metalloproteinases expression from aortic smooth muscle cells, and indirectly regulate immune functions. Their cardiovascular protective effects extend to competitive binding to target proteins, disrupting protein-protein interactions (Ho & Hong, 2011).
Promotion of Angiogenesis in Myocardial Infarction
Salvianolic acid B demonstrates significant cardioprotective properties by promoting angiogenesis in animal models of acute myocardial infarction. It has been shown to increase vascular endothelium growth factor (VEGF) expression and blood vessel density (BVD), and significantly reduce myocardial infarct size, indicating its potential in treating heart-related diseases (Yu et al., 2017).
Stem Cell Differentiation and Tissue Engineering
Influence on Stem Cell Differentiation
Salvianolic acid B affects the differentiation direction of bone marrow mesenchymal stem cells. It has been observed to promote osteogenic, neuronal, and myocardial differentiation while inhibiting adipogenic differentiation. This indicates its potential application in tissue engineering and regenerative medicine (Li et al., 2018).
Metabolic Disease Treatment
Regulation of Glycometabolism and Lipid Metabolism
Studies have shown that Salvianolic acid B regulates glycometabolism and lipid metabolism in rodents. It has demonstrated effects in decreasing the levels of fasting blood glucose (FBG), total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDLc), and increasing the level of high-density lipoprotein cholesterol (HDLc). This indicates its potential as a therapeutic agent for metabolic diseases like diabetes and hyperlipidemia (Lv et al., 2020).
Fibrosis and Cancer Treatment
Treatment of Fibrosis and Cancer
Salvianolic acids have been identified as effective compounds for alleviating fibrosis disease and treating cancer. Their mechanisms involve modulation of signal transduction within fibroblasts and cancer cells. Notably, they promote apoptosis of cancer cells and inhibit cancer-associated epithelial-mesenchymal transition processes, indicating their therapeutic potential for fibrosis disease and cancer treatment (Ma et al., 2019).
properties
IUPAC Name |
2-[3-[3-[1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyloxy]-3-(3,4-dihydroxyphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H30O16/c37-20-6-1-16(11-24(20)41)13-27(34(45)46)50-29(44)10-5-18-3-9-23(40)33-30(18)31(32(52-33)19-4-8-22(39)26(43)15-19)36(49)51-28(35(47)48)14-17-2-7-21(38)25(42)12-17/h1-12,15,27-28,31-32,37-43H,13-14H2,(H,45,46)(H,47,48) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKFFCBZYFGCQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30O16 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
718.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Salvianic acid B |
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